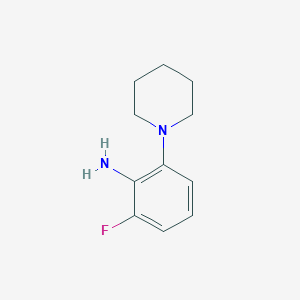

2-Fluoro-6-(piperidin-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-6-(piperidin-1-yl)aniline is an organic compound that features a fluorine atom and a piperidine ring attached to an aniline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperidin-1-yl)aniline typically involves the nucleophilic substitution of a fluorinated aniline derivative with piperidine. One common method includes the reaction of 2-fluoroaniline with piperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position activates the aromatic ring for SNAr reactions. Nucleophiles such as amines, alkoxides, or thiols can replace the fluorine under basic or catalytic conditions.

Key Notes :

-

Fluorine replacement is facilitated by phase-transfer catalysts like hydroxypropyl methylcellulose (HPMC) in aqueous media .

-

Competitive hydrolysis can occur, but yields improve with lipophilic auxiliary bases (e.g., tetrabutylammonium hydroxide) .

Aniline Group Reactivity

The primary amine (-NH₂) participates in acylation, alkylation, and diazotization reactions.

Acylation

Diazotization and Coupling

Diazonium salts formed with NaNO₂/HCl couple with phenols or amines to form azo dyes or biaryl compounds.

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation, quaternization, and oxidation.

| Reaction | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF, 60°C | N-Methylpiperidinium salt | Enhanced water solubility | |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative | Alters pharmacokinetics |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 60–75% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylpiperidines | 50–65% |

Oxidative Cyclization

In the presence of Br₂ or I₂, intramolecular cyclization forms fused heterocycles.

| Substrate | Oxidant/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea intermediate | Br₂, CHCl₃, rt | Benzothiazole derivatives | 40–50% |

Salt Formation

The piperidine nitrogen forms salts with acids, enhancing solubility for pharmaceutical formulations.

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | Drug delivery | |

| Citric acid | MeOH, rt | Citrate salt | Improved bioavailability |

Comparative Reactivity Insights

The fluorine atom and piperidine ring synergistically influence reactivity:

-

Electron Effects : Fluorine deactivates the ring, directing electrophiles to the para position relative to the piperidine group.

-

Steric Hindrance : The piperidine ring restricts access to the 6-position, limiting substitution at this site .

Mechanistic Considerations

科学的研究の応用

Medicinal Chemistry

The presence of the piperidine moiety in 2-Fluoro-6-(piperidin-1-yl)aniline suggests its potential as a pharmacophore in drug design. Piperidine rings are commonly found in many bioactive molecules, making this compound a candidate for exploring interactions with biological targets. Research indicates that fluorine substitution can modulate the biological activity of compounds, enhancing their affinity for specific receptors or enzymes .

Case Study: Antagonists in Drug Development

Recent studies have focused on developing bispecific antagonists that target retinol binding protein 4 (RBP4), which plays a role in metabolic diseases. Compounds similar to this compound have been evaluated for their pharmacokinetic properties and efficacy in reducing serum RBP4 levels, demonstrating significant potential for therapeutic applications .

Organic Electronics

Fluorinated compounds like this compound have been investigated for their electrical conductivity and ability to form stable crystal structures. These properties make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Comparison of Fluorinated Anilines in Organic Electronics

| Compound Name | Electrical Conductivity | Crystal Stability | Application Area |

|---|---|---|---|

| This compound | Moderate | High | OLEDs |

| 3-Fluoroaniline | Low | Moderate | Organic Photovoltaics |

| 4-Fluoroaniline | High | Low | Sensor Technologies |

Material Science

The unique properties imparted by fluorine can also enhance the performance of materials used in coatings and composites. The incorporation of this compound into polymer matrices may improve thermal stability and chemical resistance, making it valuable for industrial applications.

作用機序

The mechanism of action of 2-Fluoro-6-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

類似化合物との比較

Similar Compounds

2-Fluoroaniline: Lacks the piperidine ring, making it less versatile in certain applications.

6-(Piperidin-1-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

2-Fluoro-6-(piperidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperidine ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

生物活性

2-Fluoro-6-(piperidin-1-yl)aniline, with the chemical formula C11H14FN, is an aromatic compound notable for its potential applications in medicinal chemistry. The compound features a fluorine atom at the 2-position of the aniline ring and a piperidine group at the 6-position, which influences its biological activity and interaction with various molecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : Approximately 194.25 g/mol

- CAS Number : 1184570-26-0

- Structural Characteristics : The presence of a fluorine atom enhances electrophilic substitution reactions, making it a versatile compound in organic synthesis.

Biological Activity

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. Similar compounds have demonstrated effects on mood and cognition pathways, suggesting that this compound may also exhibit related activities.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors. The following mechanisms have been proposed based on structural analogs:

- Receptor Binding : Interaction with neurotransmitter receptors may modulate synaptic transmission and influence neurochemical pathways.

- Antinociceptive Effects : Studies on related compounds indicate potential applications in pain management through modulation of pain pathways .

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound could possess antibacterial properties, potentially effective against various bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to this compound:

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Activity Profile |

|---|---|---|

| 3-Fluoro-2-(piperidin-1-yl)aniline | 1233951-80-8 | Neurotransmitter modulation |

| 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline | 869943-97-5 | Antinociceptive effects |

| 5-Fluoro-2-(piperidin-1-yl)aniline | 252758-87-5 | Antimicrobial activity |

These compounds share structural similarities that significantly influence their biological activities and chemical properties.

Pharmacological Applications

The unique structure of this compound positions it as a candidate for further pharmacological exploration:

- Pain Management : Given its potential interaction with pain-related receptors, it may serve as a lead compound for developing new analgesics.

- Antimicrobial Agents : Its derivatives could be explored for their efficacy against resistant bacterial strains, contributing to the fight against antibiotic resistance .

- Cognitive Enhancers : The modulation of neurotransmitter systems suggests possible applications in treating cognitive disorders.

特性

IUPAC Name |

2-fluoro-6-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFBDPHCWCWSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。